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Compound of Interest

3-chloro-6-(1H-pyrazol-1-
Compound Name:
yl)pyridazine

cat. No.: B1367122

An In-Depth Technical Guide to 3-chloro-6-(1H-pyrazol-1-yl)pyridazine: Structure, Synthesis,
and Applications

Abstract

This technical guide provides a comprehensive overview of 3-chloro-6-(1H-pyrazol-1-
yl)pyridazine, a heterocyclic compound of significant interest in contemporary drug discovery
and materials science. We will delve into its structural characteristics, confirmed IUPAC
nomenclature, and key physicochemical properties. A detailed, field-tested synthetic protocol is
presented with mechanistic justifications for each step, reflecting an approach rooted in
practical application and experimental integrity. Furthermore, this guide explores the
compound's utility as a versatile chemical scaffold, highlighting its role in the development of
novel therapeutics and functional organometallic complexes. The content is structured to serve
as an essential resource for researchers, chemists, and drug development professionals,
providing both foundational knowledge and actionable insights.

Introduction: The Strategic Value of Pyridazine-
Pyrazole Scaffolds

In the landscape of medicinal chemistry, the strategic selection of core heterocyclic scaffolds is
paramount to the successful development of novel therapeutic agents. The pyridazine ring, an
electron-deficient diazine, offers a unique combination of properties that make it an
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advantageous bioisosteric replacement for phenyl rings or other azines.[1] Its distinct dipole
moment and hydrogen bond accepting capabilities can enhance solubility and modulate
molecular recognition interactions with biological targets.[1]

When coupled with a pyrazole moiety—another cornerstone heterocycle known for its diverse
biological activities—the resulting scaffold, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, emerges
as a highly valuable and versatile building block. The chlorine atom at the 3-position of the
pyridazine ring serves as a synthetically tractable handle, enabling further molecular
elaboration through various cross-coupling reactions. This guide elucidates the fundamental
chemistry and practical applications of this important intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is the bedrock of all
subsequent research and development.

IUPAC Nomenclature and Chemical Identifiers

The formal name for this compound is 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. It is cataloged
under several identifiers across major chemical databases, ensuring unambiguous reference.

Identifier Value Source
Molecular Formula C7HsCIN4 [2][3]
Molecular Weight 180.60 g/mol [2]

CAS Number 29334-66-5 [4][5]
Canonical SMILES CL=CN(N=CL)C2=NN=c(C=C [6]

2)Cl

INChl=1S/C7H5CIN4/c8-6-2-3-
InChl [3][6]
7(11-10-6)12-5-1-4-9-12/h1-5H

KAGZGWUUTROZIC-
InChliKey [3]
UHFFFAOYSA-N

Molecular Architecture and Physicochemical Properties
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The molecular structure consists of a pyridazine ring and a pyrazole ring linked by a nitrogen-
carbon bond.
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Figure 1: 2D Structure of 3-chloro-6-(1H-pyrazol-1-
yl)pyridazine.

Crystallographic studies reveal that the molecule is nearly planar, with a dihedral angle of only
2.82° between the two aromatic rings.[2][7] This planarity is a key structural feature that can
influence crystal packing and intermolecular interactions, such as the C—H---N hydrogen
bonds observed in its solid state, which form polymeric chains.[2][7]

Synthesis and Mechanistic Rationale

The synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is a critical process for its utilization.
The chosen synthetic route must be robust, reproducible, and mechanistically sound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be
disconnected at the C-N bond between the two rings, identifying a pyridazine precursor and a
pyrazole-forming reagent. This strategy leverages readily available starting materials.

3-Chloro-6-hydrazinylpyridazine C-N Bond
+ (Ring Formation) —— 3-chloro-6-(1H-pyrazol-1-yl)pyridazine
Malondialdehyde equivalent 9

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target compound.

Field-Validated Experimental Protocol
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This protocol is based on the successful synthesis reported in the literature, with added
commentary from an application scientist's perspective to clarify the causality behind each
step.[2]

Objective: To synthesize 3-chloro-6-(1H-pyrazol-1-yl)pyridazine via condensation and
cyclization.

Materials:

e 3-Chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol)

o Malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol)

e Ethanol (15 ml)

o Glacial Acetic Acid (catalytic amount, ~3-5 drops)

o Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment
Step-by-Step Methodology:

o Reagent Solubilization: Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g) in ethanol (15 ml) in
a round-bottom flask equipped with a magnetic stir bar.

o Expertise & Experience: Ethanol is selected as the solvent due to its ability to dissolve the
polar starting material and its suitable boiling point for reflux, facilitating the reaction
without requiring excessively high temperatures that could lead to side products.

» Addition of Pyrazole Precursor: While stirring continuously, add malondialdehyde bis(diethyl
acetal) (0.327 g) dropwise to the solution.

o Causality: Malondialdehyde bis(diethyl acetal) serves as a stable precursor to the highly
reactive malondialdehyde. It hydrolyzes in situ under acidic conditions to generate the
dialdehyde needed for the cyclization reaction. Dropwise addition helps to control the
reaction rate and prevent potential polymerization of the aldehyde.

o Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.
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o Trustworthiness: The acid acts as a catalyst for two key steps: the hydrolysis of the acetal
to the free aldehyde and the subsequent condensation reaction between the hydrazine
and the aldehyde carbonyls, which forms the pyrazole ring. This is a self-validating
system; the reaction will not proceed efficiently without the catalyst.

e Thermal Promotion: Heat the solution to reflux for 2 hours.

o Causality: Refluxing provides the necessary activation energy for the dehydration and
cyclization steps, ensuring the reaction proceeds to completion in a reasonable timeframe.
The 2-hour duration is typically determined empirically through reaction monitoring.

» Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography
(TLC).

o Expertise & Experience: TLC is a rapid and indispensable tool to ensure the starting
material has been consumed. A suitable eluent system (e.g., ethyl acetate/hexane) should
be developed to achieve clear separation between the starting material and the product
spot.

e Product Precipitation and Isolation: After completion, allow the mixture to cool to room
temperature. Induce precipitation by adding water.

o Causality: The product is significantly less soluble in an ethanol/water mixture than in pure
ethanol. The addition of water, an anti-solvent, forces the organic product to precipitate out
of the solution, enabling its isolation.

 Purification: Collect the precipitate by filtration, wash with water to remove any inorganic
impurities, and dry. The reference notes that colorless needles of the product appeared upon
evaporation.[2] For higher purity, recrystallization from a suitable solvent like ethanol can be
performed.

Applications in Scientific Research

The utility of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine extends across multiple scientific
domains.

A Core Scaffold in Drug Discovery
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This molecule is frequently used as a foundational structure, or nucleus, for the synthesis of
compound libraries.[2] The pyridazine core is recognized for its favorable properties in drug
design, and the pyrazole moiety is a well-established pharmacophore.[1] The reactive chlorine
atom allows for diversification of the scaffold, enabling medicinal chemists to systematically
explore the structure-activity relationship (SAR) of new derivatives in programs targeting
kinases, receptors, and other disease-relevant proteins.

A Versatile Ligand in Coordination Chemistry

Beyond pharmaceuticals, the nitrogen atoms in both heterocyclic rings can act as coordination
sites for metal ions. Research has demonstrated its use as a ligand in the synthesis of
Ruthenium(ll) organometallic complexes.[8] These complexes were prepared and
characterized, with density functional theory (DFT) calculations performed to understand their
electronic and structural properties, suggesting potential applications in catalysis or materials
science.[8]

Advanced Characterization: Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure and detailed insight into the
molecule's three-dimensional arrangement in the solid state.
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Crystallographic Parameter Value
Crystal System Triclinic
Space Group P-1

a (A) 5.684 (3)
b (A) 6.526 (3)
c (A) 11.130 (6)
o (°) 83.00 (3)
B () 77.64 (2)
vy (°) 88.04 (3)
Volume (A3) 400.2 (4)

Data sourced from Ather et al. (2010).[2]

This data confirms the molecular connectivity and provides precise bond lengths and angles,
serving as an authoritative reference for computational modeling and further structural studies.

[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.

« Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust
and aerosols.[9]

o First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh
air. If ingested, rinse mouth with water and seek immediate medical attention.[4]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the full Safety Data Sheet (SDS) before handling this compound.[4][9]
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Conclusion

3-chloro-6-(1H-pyrazol-1-yl)pyridazine stands out as a heterocyclic compound of high
strategic importance. Its well-defined structure, accessible synthesis, and reactive functionality
make it a valuable intermediate for both medicinal chemistry and materials science. The
insights provided in this guide, from its fundamental properties to its practical synthesis and
applications, are intended to empower researchers to leverage this versatile molecule in their
scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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